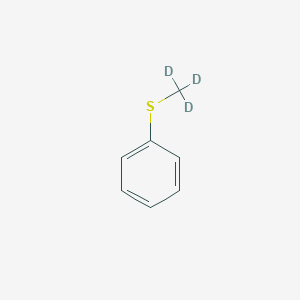

Thioanisole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8S |

|---|---|

Molecular Weight |

127.22 g/mol |

IUPAC Name |

trideuteriomethylsulfanylbenzene |

InChI |

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

InChI Key |

HNKJADCVZUBCPG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=CC=CC=C1 |

Canonical SMILES |

CSC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Thioanisole-d3 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Thioanisole-d3

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental methodologies, and visual diagrams to facilitate understanding and application.

Core Physical and Chemical Properties

This compound, the deuterated isotopologue of thioanisole, possesses physical properties that are largely comparable to its non-deuterated counterpart. The primary distinction lies in its increased molecular weight due to the presence of three deuterium atoms on the methyl group.

General and Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₅SD₃[1] | |

| Molecular Weight | 127.22 g/mol [1] | |

| Appearance | Colorless liquid[2] | Unpleasant, sulfurous odor.[3][4] |

| Boiling Point | ~188-193 °C | Data for non-deuterated Thioanisole.[2][5] |

| Melting Point | ~ -15 °C | Data for non-deuterated Thioanisole.[2][5] |

| Density | ~1.057 g/cm³ at 20°C | Data for non-deuterated Thioanisole.[6][7] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[2][3][4] | |

| Refractive Index | ~1.587 at 20°C | Data for non-deuterated Thioanisole.[7] |

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | (Trideuteriomethyl)sulfanylbenzene |

| Synonyms | Methyl-d3 Phenyl Sulfide, Phenyl Trideuteriomethyl Sulfide |

| SMILES | C([2H])([2H])([2H])SC1=CC=CC=C1 |

| InChI | InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

Chemical Reactivity and Stability

This compound is expected to exhibit chemical reactivity analogous to thioanisole. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which may lead to a kinetic isotope effect in reactions involving the cleavage of these bonds, but the overall reaction pathways remain the same.

Key reactions include:

-

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (Methyl-d3 Phenyl Sulfoxide) and subsequently the sulfone (Methyl-d3 Phenyl Sulfone).[2][8] This reactivity is useful in synthetic chemistry and has been studied in the context of catalysis.

-

Deprotonation: The methyl group can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion (C₆H₅SCH₂⁻). This nucleophile can then be used in various carbon-carbon bond-forming reactions.[8]

-

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the methylthio group is a weaker activating group compared to a methoxy group.

-

Protonation/Deuteration: In the presence of strong acids, thioanisole can be protonated at the sulfur atom and to a lesser extent on the aromatic ring.[3][5] Studies using deuterated acids have been conducted to investigate these protonation sites.[3][5]

This compound is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thioanisole is the methylation of thiophenol.[8] For the synthesis of this compound, a deuterated methylating agent is required.

Reaction:

C₆H₅SH + CD₃I → C₆H₅SCD₃ + HI

Materials:

-

Thiophenol (C₆H₅SH)

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

-

To this solution, add thiophenol (1.0 equivalent).

-

Stir the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure completion.

-

Quench the reaction by adding water.

-

Extract the aqueous solution with ethyl acetate multiple times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a non-polar eluent like hexane.

Analytical Methods

The analysis of this compound and confirmation of its isotopic purity can be performed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the aromatic protons. The characteristic singlet for the methyl protons seen in thioanisole at ~2.5 ppm will be absent.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms, showing a characteristic signal for the -CD₃ group.

Mass spectrometry is a crucial technique to confirm the molecular weight and isotopic enrichment of this compound.

-

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) will be observed at m/z = 127.22. The fragmentation pattern will be similar to that of thioanisole, but fragments containing the methyl group will be shifted by +3 mass units. For example, a common fragment of thioanisole is the loss of a methyl radical; for this compound, this would correspond to the loss of a CD₃ radical.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Reactivity Pathways of this compound

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound serves as a valuable tool in various scientific domains:

-

Reference Standard: It is used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of thioanisole and related compounds in complex matrices.[1]

-

Mechanistic Studies: The deuterium labeling allows for the investigation of reaction mechanisms, particularly for tracking the fate of the methyl group and studying kinetic isotope effects.

-

Metabolic Studies: In drug metabolism studies, this compound can be used to differentiate between the parent compound and its metabolites.

-

Peptide Synthesis: Thioanisole is employed as a scavenger in the acid-mediated deprotection of peptide side chains.[4] The deuterated version can be used in mechanistic studies of these processes.

References

- 1. On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivativesâ [tandf.figshare.com]

- 2. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thioanisole - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Thioanisole-d3: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thioanisole-d3, focusing on its isotopic purity and enrichment. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize isotopically labeled compounds. This document details the synthesis, analytical methodologies for determining isotopic purity, and presents available data in a clear, structured format.

Introduction to this compound

This compound is the deuterated form of thioanisole (methyl phenyl sulfide), with the three hydrogen atoms of the methyl group replaced by deuterium. Its chemical formula is C₆H₅SCD₃. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions. The stability of the deuterium labels on the methyl group, which are not readily exchangeable, is a key advantage for its use in tracer studies.

Chemical Structure:

Caption: Chemical structures of Thioanisole and this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of thiophenol using a deuterated methylating agent, most commonly iodomethane-d3 (CD₃I). This reaction is a nucleophilic substitution where the thiophenolate anion acts as the nucleophile.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general synthesis of thioanisole.[1]

Materials:

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Iodomethane-d3 (CD₃I)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Formation of Sodium Thiophenolate: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) dropwise while stirring. The reaction is typically carried out at room temperature.

-

Methylation: To the solution of sodium thiophenolate, add iodomethane-d3 (1.1 equivalents) dropwise. The reaction mixture is then stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for specific applications. These are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the isotopic distribution of the molecule.

Experimental Workflow for Isotopic Enrichment Analysis by Mass Spectrometry:

Caption: Workflow for determining isotopic enrichment by mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Mass Analysis: The sample is introduced into the mass spectrometer (e.g., via gas chromatography or liquid chromatography). The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0, d1, d2, and d3). The relative intensity of each peak in the isotopic cluster is used to calculate the isotopic enrichment. For this compound, the expected molecular ion (M+) peak will be at m/z 127.22. The presence of a peak at m/z 124 would indicate the presence of the non-deuterated (d0) species.

Quantitative Data Summary (Hypothetical):

While a specific Certificate of Analysis for this compound with isotopic purity data was not publicly available in the search results, commercial suppliers of deuterated compounds typically offer products with high isotopic enrichment. A representative, hypothetical dataset is presented below based on typical specifications for such compounds.

| Parameter | Value | Analytical Method |

| Isotopic Enrichment (d3) | > 98% | Mass Spectrometry |

| Chemical Purity | > 99% | Gas Chromatography (GC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for assessing isotopic purity. For this compound, ¹H NMR is particularly useful.

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: In the ¹H NMR spectrum of a highly enriched this compound sample, the singlet corresponding to the methyl protons (around 2.5 ppm in non-deuterated thioanisole) should be significantly diminished or absent. The presence of a small residual singlet at this chemical shift indicates the presence of the non-deuterated (d0) or partially deuterated (d1, d2) species.

-

Calculation of Isotopic Purity: The isotopic purity can be estimated by comparing the integration of the residual methyl proton signal to the integration of the aromatic proton signals.

¹H NMR Data for Thioanisole (for comparison):

The ¹H NMR spectrum of non-deuterated thioanisole shows a singlet for the methyl protons and multiplets for the aromatic protons.[1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | ~2.5 | Singlet | 3H |

| Aromatic | ~7.1-7.3 | Multiplet | 5H |

In the ¹H NMR spectrum of this compound, the signal at ~2.5 ppm would be expected to be significantly reduced in intensity, corresponding to the low abundance of the -CH₃, -CH₂D, and -CHD₂ isotopologues.

Applications in Research and Development

This compound is a valuable tool in a variety of research and development applications:

-

Internal Standard: Due to its similar chemical properties to endogenous thioanisole and its distinct mass, it is an excellent internal standard for quantitative mass spectrometry assays.

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of thioanisole and related compounds in biological systems.

-

Mechanistic Studies: The kinetic isotope effect observed when using this compound can provide insights into the mechanisms of chemical reactions involving the cleavage of the C-H bond of the methyl group.

Conclusion

References

Thioanisole-d3 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Thioanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a representative technical guide and not a Certificate of Analysis for any specific batch of this compound. The data presented are typical for a high-purity deuterated standard and should be considered illustrative. Always refer to the supplier-specific Certificate of Analysis for lot-specific data.

Product Information

This compound is the deuterated form of Thioanisole, where the three hydrogen atoms of the methyl group are replaced with deuterium. It is commonly used as an internal standard in analytical methods, particularly in mass spectrometry-based assays, for the quantification of Thioanisole and related compounds.

| Parameter | Specification | Reference |

| Chemical Name | (Methyl-d3)sulfanylbenzene | N/A |

| Synonyms | Phenyl methyl-d3 sulfide | N/A |

| Molecular Formula | C₇H₅D₃S | [1] |

| Molecular Weight | 127.22 g/mol | [1] |

| CAS Number | Not available for d3 | N/A |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents (e.g., ether, benzene, alcohol) | [2] |

Analytical Data

The following table summarizes the typical analytical specifications and results for a high-purity this compound reference standard.

| Test | Method | Specification | Typical Result |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 99.0% | 99.8% |

| Isotopic Purity | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 98% Deuterium Incorporation | 99.5% |

| Identity | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Identity | Mass Spectrometry (MS) | Conforms to structure | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | ≤ 0.5% | Complies |

Experimental Protocols

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: HP-1MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Method:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (split ratio 50:1).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total peak areas in the chromatogram.

Identity by ¹H NMR Spectroscopy

Objective: To confirm the structural identity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Method:

-

Solvent: Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).

-

Concentration: Approximately 10 mg/mL.

-

Parameters: Standard proton NMR acquisition parameters.

Expected Spectrum:

-

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[3][4]

-

The characteristic singlet for the methyl protons at ~2.5 ppm in non-deuterated Thioanisole should be absent or significantly reduced in intensity, confirming successful deuteration.

Water Content by Karl Fischer Titration

Objective: To determine the water content in the this compound sample.

Instrumentation:

-

Coulometric Karl Fischer Titrator.

Method:

-

The instrument is prepared according to the manufacturer's instructions.

-

A known amount of the sample is injected into the titration cell containing the Karl Fischer reagent.

-

The titration is performed automatically, and the water content is calculated based on the amount of iodine consumed.[5][6][7][8]

Visualizations

References

- 1. This compound | Axios Research [axios-research.com]

- 2. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mt.com [mt.com]

- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 7. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 8. researchgate.net [researchgate.net]

Synthesis of Thioanisole-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Thioanisole-d3, a deuterated analog of thioanisole. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed experimental protocol for its synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Protocol

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis adapted for thioethers. This method involves the deprotonation of thiophenol to form the more nucleophilic thiophenoxide anion, which then reacts with a deuterated methylating agent, methyl-d3 iodide, to yield the desired product.

Experimental Protocol

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium Hydroxide (NaOH)

-

Ethanol (CH₃CH₂OH)

-

Methyl-d3 Iodide (CD₃I)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hexane

-

Deionized Water

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) dropwise while stirring. The reaction is mildly exothermic. Stir the resulting mixture for 5 minutes at room temperature to ensure complete formation of the sodium thiophenoxide salt.

-

Methylation Reaction: To the solution of sodium thiophenoxide, add methyl-d3 iodide (1.1 equivalents) dropwise. The reaction mixture is then stirred at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using 100% hexane as the eluent. Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil. The synthesis of unlabeled thioanisole using a similar procedure has been reported to yield up to 99%.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Analytical Data (Expected) |

| Thiophenol | C₆H₅SH | 110.18 | ¹H NMR (CDCl₃): δ 7.4-7.1 (m, 5H, Ar-H), 3.5 (s, 1H, SH) |

| Methyl-d3 Iodide | CD₃I | 144.96 | --- |

| This compound | C₇H₅D₃S | 127.23 | ¹H NMR (CDCl₃): δ 7.3-7.1 (m, 5H, Ar-H). Absence of methyl proton signal. ²H NMR (CDCl₃): Expected singlet corresponding to the -CD₃ group. Mass Spectrometry: [M]⁺ at m/z 127.23 |

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

References

Thioanisole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

Quantitative data for Thioanisole-d3 is limited. However, the properties of its non-deuterated form, Thioanisole, provide a close approximation. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.

| Property | Value (Thioanisole) | Value (this compound) | Reference |

| CAS Number | 100-68-5 | Not Available | [2][3] |

| Molecular Formula | C₇H₈S | C₇H₅D₃S | [1] |

| Molecular Weight | 124.20 g/mol | 127.22 g/mol | [1] |

| Appearance | Colorless liquid | Colorless liquid | [4] |

| Density | 1.0533 g/cm³ | ~1.05 g/cm³ | [4] |

| Melting Point | -15 °C | ~ -15 °C | [4] |

| Boiling Point | 193 °C | ~ 193 °C | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Thioanisole involves the methylation of thiophenol. To synthesize this compound, a deuterated methylating agent is used. The following protocol is adapted from established methods for the synthesis of thioanisole.

Materials:

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Deuterated methyl iodide (CD₃I)

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

-

To this solution, add thiophenol (1.0 equivalent) and stir for 5 minutes.

-

Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 5 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are frequently used as internal standards in quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass.

Objective: To quantify the concentration of Thioanisole in a sample using this compound as an internal standard.

Methodology:

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of Thioanisole and a fixed concentration of this compound.

-

Sample Preparation: To the unknown sample, add the same fixed concentration of this compound.

-

LC-MS/MS Analysis: Analyze the calibration standards and the unknown sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable C18 column to separate Thioanisole and this compound.

-

Mass Spectrometry: Monitor the specific mass-to-charge ratio (m/z) transitions for both Thioanisole and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of Thioanisole to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Thioanisole.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of Thioanisole in the sample.

-

Visualizations

Caption: Workflow for quantitative analysis of Thioanisole using this compound as an internal standard.

This guide provides a foundational understanding of this compound for its application in scientific research and drug development. While data on the deuterated form is not as extensive as for its non-deuterated counterpart, the information presented here offers a strong basis for its synthesis and use in quantitative analytical methods.

References

Thioanisole-d3: A Technical Safety Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Thioanisole-d3 is readily available. The following information is based on the safety data for its non-deuterated analogue, Thioanisole. The toxicological properties of deuterated and non-deuterated compounds are generally considered to be very similar. However, this guide should be used for informational purposes, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the deuterated form of Thioanisole, a colorless liquid with a characteristic unpleasant odor. It is insoluble in water but soluble in many organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₅D₃S | [1] |

| Molecular Weight | 127.24 g/mol | [1] |

| Boiling Point | 188 °C | |

| Melting Point | -15 °C | |

| Density | 1.057 g/mL at 20 °C | |

| Flash Point | 73 °C (163.4 °F) | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 2.9 |

Toxicological Data

The toxicological data for Thioanisole indicates that it is harmful if swallowed and can cause skin and eye irritation.[1][3]

| Test | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | > 300 - 2,000 mg/kg | |

| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg | [3] |

| Skin Irritation | In vitro study | Dermal | Irritating | |

| Eye Irritation | Not specified | Ocular | Causes serious eye irritation | |

| Skin Sensitization | Mouse | Dermal | Positive (May cause an allergic skin reaction) | |

| Ames Test (Mutagenicity) | S. typhimurium, E. coli | In vitro | Negative | [4] |

Hazard Identification and Safety Precautions

Thioanisole is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin and eye irritation and may lead to an allergic skin reaction. Inhalation of vapors may cause respiratory irritation, drowsiness, and dizziness.[3]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Keep away from oxidizing agents.[5]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Experimental Protocols

The following are representative experimental protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[6][7]

-

Animal Selection: Healthy, young adult rats of a single sex are used for the test.[8]

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation and Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg).[8]

-

Procedure: A stepwise procedure is used, with a group of three animals per step. The outcome of the first group determines the dosing for the next group. If no mortality or morbidity is observed, the next higher dose is used. If mortality is observed, the next lower dose is used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7] Observations are made frequently on the day of dosing and at least once daily thereafter.[8]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels.[9]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[4]

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.[4]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.[10]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.[10]

-

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[4]

Visualizations

Metabolic Pathway of Thioanisole

The primary metabolic pathway for Thioanisole involves the oxidation of the sulfur atom.

Caption: Metabolic oxidation of Thioanisole to its sulfoxide and sulfone derivatives.

Experimental Workflow for Ames Test

The following diagram illustrates the general workflow for conducting an Ames test.

Caption: A generalized workflow for the Ames Bacterial Reverse Mutation Test.

Hazard Assessment and Risk Management Logic

This diagram outlines the logical steps involved in assessing and managing the risks associated with a chemical like this compound.

Caption: Logical flow from hazard identification to risk management for chemical safety.

References

- 1. lobachemie.com [lobachemie.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. nib.si [nib.si]

- 5. fishersci.ch [fishersci.ch]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. bemsreports.org [bemsreports.org]

- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scantox.com [scantox.com]

Thioanisole-d3: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thioanisole-d3 in common organic solvents. Given the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data for its non-deuterated counterpart, Thioanisole, as a reliable proxy. The minor isotopic variation in this compound is not expected to significantly alter its solubility profile compared to Thioanisole.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a non-polar compound like this compound, the principle of "like dissolves like" is paramount, suggesting higher solubility in non-polar organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, Thioanisole is known to be miscible with a wide range of common organic solvents. Miscibility implies that the two substances can be mixed in all proportions without separating into two phases. The following table summarizes the qualitative and, where available, quantitative solubility of Thioanisole, which serves as a strong indicator for the solubility of this compound.

| Solvent Name | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Data (at 25°C) |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Miscible | > 1000 g/L |

| Toluene | C₇H₈ | 2.4 | Miscible | > 1000 g/L |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Miscible | > 1000 g/L |

| Chloroform | CHCl₃ | 4.1 | Miscible | > 1000 g/L |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Miscible | > 1000 g/L |

| Acetone | C₃H₆O | 5.1 | Miscible | > 1000 g/L |

| Acetonitrile | C₂H₃N | 5.8 | Soluble | ~ 500 g/L |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | ~ 500 g/L |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | ~ 300 g/L |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | Soluble | ~ 200 g/L |

| Ethanol | C₂H₅OH | 4.3 | Soluble | ~ 150 g/L |

| Water | H₂O | 10.2 | Sparingly Soluble | < 1 g/L |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid analyte like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative method.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the filtered sample solutions using a validated GC-FID method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in g/L or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Logical Relationship in Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key relationships.

Caption: Intermolecular forces governing solubility.

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of Thioanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrum fragmentation pathways of Thioanisole-d3 (methyl-d3-sulfanylbenzene). The insights presented herein are derived from established principles of mass spectrometry and comparative analysis with the known fragmentation of unlabeled thioanisole and other related aromatic sulfur compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and proteomics who utilize mass spectrometry for the identification and structural elucidation of deuterated small molecules.

Introduction to this compound Mass Spectrometry

This compound, a deuterated isotopologue of thioanisole, is a useful internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties to the unlabeled compound and its distinct mass-to-charge ratio. Understanding its fragmentation pattern under electron ionization is crucial for accurate compound identification and for distinguishing it from potential interferences.

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions providing valuable structural information. The presence of the three deuterium atoms in the methyl group of this compound will result in characteristic mass shifts in the molecular ion and its fragments compared to unlabeled thioanisole.

Experimental Protocols: Electron Ionization Mass Spectrometry

While this guide does not present new experimental data, the following outlines a typical experimental protocol for obtaining the mass spectrum of a small, volatile molecule like this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.

-

The GC is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5 or equivalent).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The concentration is adjusted to avoid saturation of the detector.

GC-MS Parameters:

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature ramp is used to ensure good chromatographic separation (e.g., initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: Typically 230 °C.

-

Electron Energy: 70 eV (standard for EI).

-

Mass Range: Scanned from m/z 35 to 200 to cover all potential fragments.

Predicted Mass Spectrum Fragmentation of this compound

The fragmentation of this compound is expected to parallel that of unlabeled thioanisole, with the key difference being the +3 Da mass shift for any fragment containing the deuterated methyl group. The molecular ion of this compound (C7H5D3S) is expected at m/z 127.

The primary fragmentation pathways are initiated by the ionization of the sulfur atom, which bears a non-bonding pair of electrons.

Major Fragmentation Pathways

The principal fragmentation pathways anticipated for this compound are detailed below. The relative abundances are predicted based on the known spectrum of thioanisole and may vary depending on the specific instrument conditions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 127 | [M]•+ | C6H5SCD3•+ | High | Molecular Ion |

| 112 | [M - CD3]•+ | C6H5S+ | Moderate | α-cleavage |

| 91 | [C7H5D2]+ | (tropylium-d2 ion) | Low | Rearrangement and loss of SH• |

| 77 | [C6H5]+ | Phenyl cation | Moderate | Cleavage of the C-S bond |

| 69 | [C5H5D2]+ | Low | Fragmentation of the tropylium ion | |

| 51 | [C4H3]+ | Low | Fragmentation of the phenyl cation |

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical flow of the key fragmentation events for this compound.

The Indispensable Role of Deuterated Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of modern bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS). By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of analytical processes, thereby ensuring the reliability and integrity of quantitative data.

The Foundation: Understanding Internal Standards

An internal standard (IS) is a compound of known concentration that is added to an unknown sample prior to analysis. Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. This allows it to experience similar effects of sample processing and analysis, such as extraction efficiency, injection volume variations, and ionization suppression or enhancement in mass spectrometry.

Deuterated Internal Standards: The Gold Standard in Bioanalysis

Deuterated internal standards are a specific type of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced with their heavier, stable isotope, deuterium (²H or D). This subtle change in mass allows the deuterated standard to be differentiated from the unlabeled analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.

The use of deuterium is favored due to the abundance of hydrogen in organic molecules and the relative ease and lower cost of incorporation compared to other stable isotopes like ¹³C and ¹⁵N.[1]

Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]

-

Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, variations introduced during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume) are effectively canceled out, leading to more accurate and precise measurements.[1]

-

Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance and sample matrix, resulting in a more robust and reliable assay.

Potential Challenges and Considerations:

-

Isotope Effects: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns between the analyte and the deuterated standard.[2]

-

Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are located on heteroatoms (like -OH or -NH) or at acidic positions. This can compromise the accuracy of the quantification.

-

Isotopic Purity: The deuterated internal standard must be of high isotopic purity to avoid interference from any unlabeled analyte present as an impurity.

Key Applications in Drug Development

Deuterated internal standards are indispensable tools throughout the drug development pipeline, from discovery to clinical trials.

-

Pharmacokinetic (PK) Studies: These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Deuterated internal standards enable the precise quantification of the drug and its metabolites in various biological fluids over time, providing essential data for determining dosing regimens and assessing drug safety and efficacy.

-

Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of a drug. The high accuracy and precision afforded by deuterated internal standards are critical for making reliable comparisons.

-

Metabolism Studies: By synthesizing deuterated versions of potential metabolites, researchers can accurately quantify their formation and elimination, providing insights into the drug's metabolic pathways.

-

Toxicology Studies: Accurate measurement of drug and metabolite concentrations in toxicological studies is essential for establishing safety margins and understanding potential adverse effects.

The Synergy of Deuterated Internal Standards and LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The combination of LC-MS/MS with deuterated internal standards creates a powerful platform for accurate and reliable quantification of drugs and metabolites in complex biological matrices.

The general workflow involves adding a known amount of the deuterated internal standard to the biological sample, followed by a sample preparation procedure to remove interfering substances. The prepared sample is then injected into the LC-MS/MS system. The analyte and the internal standard are separated by the liquid chromatograph and then detected by the mass spectrometer. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample.

Data Presentation: A Comparative Overview

The following tables provide a summary of key data points relevant to the use of deuterated internal standards.

| Property | DrugX (Analyte) | d4-DrugX (Internal Standard) | Rationale for Similarity |

| Chemical Formula | C₂₀H₂₅N₃O₂ | C₂₀H₂₁D₄N₃O₂ | Identical elemental composition, differing only in isotopic content. |

| Molecular Weight | 355.44 g/mol | 359.46 g/mol | The mass difference allows for differentiation by the mass spectrometer. |

| pKa | 8.2 | ~8.2 | Deuterium substitution has a negligible effect on the acidity/basicity.[3] |

| LogP | 3.5 | ~3.5 | Lipophilicity is expected to be very similar.[3] |

| Polarity | Non-polar | Non-polar | Similar polarity ensures similar chromatographic behavior and extraction efficiency. |

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |

| 1 | 1,520 | 510,000 | 0.003 |

| 5 | 7,650 | 515,000 | 0.015 |

| 10 | 15,300 | 508,000 | 0.030 |

| 50 | 75,900 | 512,000 | 0.148 |

| 100 | 152,500 | 511,000 | 0.298 |

| 500 | 760,000 | 509,000 | 1.493 |

| 1000 | 1,510,000 | 513,000 | 2.944 |

| Linearity (r²) | - | - | 0.9995 |

| Parameter | Method Without Internal Standard | Method With Deuterated Internal Standard |

| Precision (%CV) - Low QC | 12.5% | 4.2% |

| Precision (%CV) - Mid QC | 9.8% | 3.1% |

| Precision (%CV) - High QC | 8.5% | 2.5% |

| Accuracy (%Bias) - Low QC | -15.2% | -2.1% |

| Accuracy (%Bias) - Mid QC | -10.5% | 1.5% |

| Accuracy (%Bias) - High QC | -7.8% | 0.8% |

Experimental Protocol: Quantification of "DrugX" in Human Plasma

This section outlines a detailed methodology for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated analog, "d4-DrugX," as an internal standard.

Materials and Reagents

-

DrugX and d4-DrugX reference standards

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of DrugX and d4-DrugX and dissolve in methanol to a final volume of 10 mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of DrugX by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the d4-DrugX stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the DrugX working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 80, 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL d4-DrugX).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water containing 0.1% formic acid.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of DrugX and any potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

DrugX: e.g., m/z 356.2 → 180.1

-

d4-DrugX: e.g., m/z 360.2 → 184.1

-

Data Analysis

-

Integrate the peak areas of DrugX and d4-DrugX.

-

Calculate the peak area ratio of DrugX to d4-DrugX.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of DrugX in the QC and unknown samples from the calibration curve.

Visualizing Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Role of an internal standard in correcting analytical variability.

Caption: Simplified drug metabolism pathway.

Caption: Bioanalytical sample analysis workflow.

Conclusion: A Pillar of Quantitative Bioanalysis

Deuterated internal standards have firmly established themselves as an essential component of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides an unparalleled level of correction for the inherent variabilities of complex biological samples and sophisticated instrumentation. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating high-quality, reliable data that can confidently support regulatory submissions and advance the development of new medicines. While challenges such as isotopic effects and the cost of synthesis exist, the profound benefits in terms of accuracy, precision, and method robustness far outweigh these considerations, solidifying their position as the gold standard in the field.

References

Methodological & Application

Thioanisole-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, the use of a reliable internal standard is crucial for achieving accurate and precise results. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the samples. Isotopically labeled compounds are considered the gold standard for internal standards as they fulfill these criteria. Thioanisole-d3, a deuterated analog of thioanisole, has the potential to serve as an effective internal standard for the quantification of thioanisole and structurally related sulfur-containing compounds in various matrices.

This document provides a framework for the application of this compound as an internal standard in mass spectrometry-based analyses. Due to the limited availability of specific published methods utilizing this compound, this guide presents generalized protocols and theoretical considerations that can be adapted for developing and validating new analytical methods.

Physicochemical Properties and Rationale for Use

This compound (C₇H₅D₃S) is a stable, isotopically labeled form of thioanisole where three hydrogen atoms on the methyl group are replaced with deuterium. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, allowing for clear differentiation in a mass spectrometer without significantly altering its chemical and chromatographic properties.

Key Advantages of this compound as an Internal Standard:

-

Similar Chemical and Physical Properties: this compound exhibits nearly identical polarity, volatility, and chromatographic retention time to thioanisole. This ensures that it behaves similarly to the analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation, effectively compensating for variations in these steps.

-

Co-elution with Analyte: The close structural similarity ensures that this compound co-elutes with the analyte, which is critical for accurate correction of matrix effects and instrument variability during analysis.

-

Distinct Mass-to-Charge Ratio (m/z): The +3 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard without isotopic overlap, enabling accurate quantification using the ratio of their respective signal intensities.

-

Minimal Isotopic Effect: The deuterium labeling on the methyl group is generally stable and exhibits a minimal isotopic effect on fragmentation patterns in mass spectrometry, ensuring consistent fragmentation behavior between the analyte and the internal standard.

Potential Applications

This compound is a suitable internal standard for the quantitative analysis of thioanisole and potentially other volatile or semi-volatile sulfur compounds in a variety of matrices, including:

-

Environmental Samples: Monitoring of thioanisole as a pollutant in water, soil, and air samples.

-

Food and Beverage Analysis: Quantification of thioanisole as a flavor or off-flavor component.

-

Industrial Hygiene: Assessment of occupational exposure to thioanisole.

-

Metabolomics Research: As a non-endogenous standard for quality control or for targeted analysis of related metabolic pathways.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for specific applications. Method development and validation are essential for any new analytical procedure.

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound.

Materials:

-

This compound (high purity)

-

Methanol or other suitable organic solvent (LC-MS or GC grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed standard in a small volume of the chosen solvent in a volumetric flask.

-

Bring the solution to the final volume with the solvent and mix thoroughly.

-

Calculate the exact concentration of the stock solution.

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent degradation.

Working Standard and Calibration Curve Preparation

Objective: To prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

Materials:

-

This compound stock solution

-

Analyte (e.g., Thioanisole) stock solution

-

Appropriate solvent or blank matrix

Procedure:

-

Prepare a working internal standard solution by diluting the this compound stock solution to a concentration that will yield a robust signal in the mass spectrometer.

-

Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a fixed volume of the working internal standard solution and diluting with the appropriate solvent or blank matrix.

-

The final concentration of the internal standard should be the same across all calibration standards and quality control samples.

Sample Preparation (Example: Liquid-Liquid Extraction for Water Samples)

Objective: To extract the analyte and internal standard from the sample matrix.

Materials:

-

Water sample

-

This compound working internal standard solution

-

Extraction solvent (e.g., dichloromethane, hexane)

-

Sodium chloride (optional, to reduce analyte solubility in the aqueous phase)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Pipette a known volume of the water sample into a centrifuge tube.

-

Spike the sample with a known volume of the this compound working internal standard solution.

-

Add the extraction solvent to the tube.

-

(Optional) Add sodium chloride to the sample.

-

Vortex the tube vigorously for a specified time to ensure thorough mixing and extraction.

-

Centrifuge the tube to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent for injection into the GC-MS or LC-MS system.

GC-MS/MS or LC-MS/MS Analysis

Objective: To separate and detect the analyte and internal standard. The specific parameters will need to be optimized for the instrument being used.

Generalized GC-MS/MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Splitless or split injection.

-

Injector Temperature: Optimized to ensure efficient volatilization without degradation.

-

Oven Temperature Program: A gradient program to achieve good separation of the analyte from other matrix components.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both thioanisole and this compound need to be determined by infusing the individual standards into the mass spectrometer.

-

Generalized LC-MS/MS Parameters:

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., formic acid or ammonium formate) to enhance ionization.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Controlled to ensure reproducible retention times.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte's properties.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both thioanisole and this compound need to be determined.

-

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Theoretical MRM Transitions for Thioanisole and this compound (Example)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Thioanisole | 124.0 | To be determined | To be determined | To be determined |

| This compound | 127.0 | To be determined | To be determined | To be determined |

Note: The actual MRM transitions and collision energies must be empirically determined on the specific mass spectrometer being used.

Table 2: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1500 | 50000 | 0.03 |

| 5 | 7500 | 51000 | 0.147 |

| 10 | 16000 | 50500 | 0.317 |

| 50 | 82000 | 49800 | 1.647 |

| 100 | 165000 | 50200 | 3.287 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

This compound possesses the key characteristics of a reliable internal standard for mass spectrometric quantification of thioanisole and related compounds. While specific application notes are not widely available, the generalized protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods. The successful implementation of this compound as an internal standard will contribute to the generation of high-quality, accurate, and precise quantitative data in various scientific disciplines.

Application Note: The Potential of Thioanisole-d3 for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive measurement of protein abundance in complex biological samples. Among the various strategies, metabolic labeling has emerged as a robust method for accurate relative protein quantification. This technique involves the incorporation of stable isotope-labeled precursors into proteins during cellular growth and division. While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are well-established, the exploration of novel labeling reagents continues to be an area of interest for expanding the toolkit of proteomics researchers.

This document explores the hypothetical application of Thioanisole-d3 as a metabolic labeling reagent in quantitative proteomics. Currently, there is no established literature detailing the use of this compound for this purpose. Therefore, the protocols and data presented here are based on the principles of metabolic labeling and serve as a guide for potential future applications. This compound, a deuterated form of thioanisole, could theoretically serve as a precursor for the biosynthesis of deuterated amino acids, which would then be incorporated into proteins.

Principle of a Hypothetical this compound Metabolic Labeling Approach

The central premise of using this compound for quantitative proteomics lies in its potential to be metabolized by cells and for its deuterium labels to be incorporated into amino acids, most likely methionine. This would create "heavy" versions of proteins that can be distinguished from their "light" (unlabeled) counterparts by mass spectrometry.

The workflow would be analogous to a SILAC experiment:

-

Labeling: Two cell populations are cultured. One population is grown in standard "light" medium, while the other is grown in a "heavy" medium supplemented with this compound.

-

Sample Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Mixing: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.

-

Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry.

-

Quantification: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Experimental Protocols

The following are hypothetical protocols for a quantitative proteomics experiment using this compound. These are based on standard procedures for metabolic labeling and mass spectrometry-based proteomics.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

This compound

-

Penicillin-Streptomycin solution

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare Labeling Medium: Prepare "heavy" cell culture medium by supplementing standard medium with an optimized concentration of this compound. The optimal concentration will need to be determined empirically to ensure efficient labeling without causing cellular toxicity.

-

Cell Culture: Seed cells into two sets of culture flasks: one with standard "light" medium and the other with the "heavy" this compound-containing medium.

-

Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the label into the proteome.

-

Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.

-

Cell Harvesting: After the treatment period, harvest both cell populations by scraping or trypsinization.

-

Cell Counting and Mixing: Accurately count the cells from both populations and mix them in a 1:1 ratio.

-

Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protocol 2: Protein Digestion and Peptide Preparation

Materials:

-

Mixed cell lysate from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Digestion Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.

-

Peptide Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

-

Sample Preparation for Mass Spectrometry: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Data Presentation

The quantitative data from a this compound labeling experiment would be presented in a table format, highlighting the differentially expressed proteins.

Table 1: Hypothetical Quantitative Proteomics Data from a this compound Labeling Experiment Comparing Drug-Treated vs. Control Cells.

| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Heavy/Light) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.1 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | 0.85 |

| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.8 | 0.005 |

| Q06830 | BAX | Apoptosis regulator BAX | 1.5 | 0.012 |

| P31749 | MAPK1 | Mitogen-activated protein kinase 1 | -0.2 | 0.72 |

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway affected by a drug, with this compound incorporation.

Experimental Workflow Diagram

Caption: General experimental workflow for quantitative proteomics using metabolic labeling.

Conclusion

While the direct application of this compound in quantitative proteomics is not yet documented, its potential as a metabolic labeling reagent presents an interesting avenue for future research. The hypothetical protocols and workflows outlined in this document provide a foundational framework for scientists interested in exploring novel deuterated compounds for quantitative proteomics. Successful implementation would require careful optimization of labeling conditions and validation of metabolic pathways for deuterium incorporation. The continued development of new tools and methods will undoubtedly advance our ability to understand the complexities of the proteome.

Application Note: Thioanisole-d3 for Enhanced Peptide Mapping of Biopharmaceuticals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for the primary structure confirmation, post-translational modification (PTM) analysis, and quality control of therapeutic proteins. A significant challenge during peptide mapping sample preparation is the artificial oxidation of methionine residues, which can lead to misinterpretation of data and inaccurate assessment of a product's critical quality attributes (CQAs). Methionine oxidation can be induced by various factors, including exposure to oxygen, trace metals, and harsh chemical conditions during sample handling and enzymatic digestion.

To mitigate this issue, scavengers are often employed to quench oxidative species and protect susceptible amino acid residues. Thioanisole has been utilized as a scavenger in peptide synthesis to prevent methionine oxidation. This application note describes the use of a deuterated version, Thioanisole-d3, as a novel scavenger in peptide mapping workflows for biopharmaceuticals. The deuterium labeling provides a valuable tool for advanced mass spectrometry (MS)-based analysis, allowing for the differentiation of scavenger-related artifacts from native peptide signals.

Principle